11-acetyl-4-(4-methoxyphenyl)-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Description
11-acetyl-4-(4-methoxyphenyl)-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
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Biological Activity
11-acetyl-4-(4-methoxyphenyl)-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article summarizes the current understanding of its biological activity based on diverse research findings.
The compound has the molecular formula C19H19N3O3S2 and a molecular weight of 401.5 g/mol. The IUPAC name reflects its complex structure, which includes multiple functional groups that are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H19N3O3S2 |
Molecular Weight | 401.5 g/mol |
Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. This includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.
- Receptor Interaction : It could bind to receptors involved in inflammatory responses and cancer signaling pathways.
Research indicates that the triazole and thiazole moieties play significant roles in these interactions due to their electron-rich nature, allowing them to form stable complexes with target proteins.
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to this compound:
- Cell Line Studies :
-
Mechanistic Insights :
- The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- It also appears to inhibit cell cycle progression at the G1 phase.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Similar triazole derivatives have been reported to possess antifungal properties comparable to established antifungal agents .
Anti-inflammatory Effects
Research indicates that this compound may also reduce inflammation:
- Cytokine Modulation : It can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Studies
A few case studies highlight the biological implications of this compound:
-
Study on Breast Cancer Cells :
- A recent study found that a derivative of this compound significantly inhibited MCF-7 cell growth with an IC50 value of 27.3 μM.
- The mechanism was linked to the induction of oxidative stress leading to apoptosis.
-
Antimicrobial Efficacy :
- Testing against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 15 μg/mL, indicating strong antibacterial potential.
Properties
IUPAC Name |
11-acetyl-4-(4-methoxyphenyl)-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-11(23)21-9-8-14-15(10-21)27-17-16(14)18(24)22(19(20-17)26-3)12-4-6-13(25-2)7-5-12/h4-7H,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRUEIXXQYHAEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SC)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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